N-(2,5-dimethoxyphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the thienyl group, and the final coupling with the dimethoxyphenyl acetamide moiety. Common reagents used in these reactions include thionyl chloride, hydrazine, and various catalysts under controlled conditions such as reflux or inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thienyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, it may be investigated for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including as drug candidates for various diseases.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiadiazole derivatives, thienyl-containing compounds, or acetamide derivatives. Examples include:
- 2-(2-Thienyl)-1,3,4-thiadiazole
- N-(2,5-Dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of N1-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H15N3O3S3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15N3O3S3/c1-21-10-5-6-12(22-2)11(8-10)17-14(20)9-24-16-19-18-15(25-16)13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,17,20) |
InChI Key |
GQDWWPGIJXYYPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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